IDD388

Description

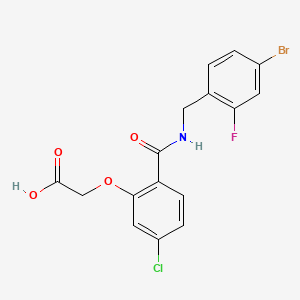

Structure

3D Structure

Properties

CAS No. |

314297-26-2 |

|---|---|

Molecular Formula |

C16H12BrClFNO4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |

InChI |

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |

InChI Key |

ZLIGBZRXAQNUFO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IDD388; IDD 388; IDD-388 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of IDD388: An Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitor

Abstract

IDD388 is a potent small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in various pathological conditions, including cancer. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with AKR1B10 and the subsequent impact on cellular signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction: The Target - AKR1B10

Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic, NADPH-dependent reductase.[1][2] While its expression is normally restricted to the gastrointestinal tract, AKR1B10 is overexpressed in a variety of solid tumors, including breast, lung, and liver cancers.[2] This aberrant expression is associated with cancer progression and chemoresistance.[2] AKR1B10's role in carcinogenesis is multifaceted, involving the detoxification of cytotoxic carbonyls, regulation of retinoic acid levels, and modulation of fatty acid synthesis.[2] Given its limited expression in normal tissues outside the GI tract and its role in malignancy, AKR1B10 has emerged as a promising therapeutic target.

This compound: A Selective Inhibitor of AKR1B10

This compound was initially developed as a potent inhibitor of aldose reductase (AR or AKR1B1), an enzyme structurally similar to AKR1B10. However, subsequent studies have characterized its activity against AKR1B10. This compound and its derivatives have been instrumental in elucidating the structural and functional differences between these two closely related enzymes, paving the way for the design of more selective AKR1B10 inhibitors.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its polyhalogenated derivatives have been evaluated against both human aldose reductase (AR) and AKR1B10. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | AKR1B10 | 4.4 [3] |

| This compound | AR (AKR1B1) | 0.4[3] |

| MK181 | AKR1B10 | > 1 |

| MK181 | AR (AKR1B1) | < 1 |

| MK319 | AKR1B10 | > 1 |

| MK319 | AR (AKR1B1) | < 1 |

| MK184 | AKR1B10 | 1.0 |

| MK184 | AR (AKR1B1) | > 20 |

| MK204 | AKR1B10 | 0.08 |

| MK204 | AR (AKR1B1) | > 20 |

Table 1: In vitro inhibitory activity of this compound and its derivatives against AKR1B10 and Aldose Reductase (AR). Data sourced from competitive enzymatic assays.[4]

The data demonstrates that while this compound is a more potent inhibitor of AR, modifications to its structure, specifically the addition of bromine atoms, can significantly enhance its potency and selectivity for AKR1B10, as seen with compound MK204.[4]

Signaling Pathways Modulated by AKR1B10 Inhibition

Inhibition of AKR1B10 by compounds like this compound can impact several critical signaling pathways involved in cancer cell proliferation, migration, and survival.

The ERK Signaling Pathway

AKR1B10 has been shown to promote breast cancer cell migration and invasion through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[5] This activation leads to the increased expression of matrix metalloproteinase-2 (MMP2) and vimentin, proteins crucial for extracellular matrix degradation and cell motility.[5]

The PI3K/AKT Signaling Pathway

AKR1B10 expression has been linked to the activation of the PI3K/AKT pathway, which promotes the proliferation, migration, and invasion of hepatocellular carcinoma cells.[6] Knockdown of AKR1B10 leads to decreased phosphorylation of both PI3K and AKT.[6]

The Kras-E-cadherin Pathway

In pancreatic carcinoma, AKR1B10 has been shown to modulate the Kras-E-cadherin pathway.[7] Silencing AKR1B10 leads to a downregulation of the active form of Kras and its downstream effectors, along with an upregulation of E-cadherin, a key component of cell-cell adhesion.[7] This suggests that inhibiting AKR1B10 can suppress the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

Experimental Protocols for Assessing this compound Activity

The following protocols are representative of the methods used to characterize the inhibitory effects of this compound and other inhibitors on AKR1B10 and its downstream cellular functions.

In Vitro AKR1B10 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant AKR1B10.

-

Materials:

-

Recombinant human AKR1B10

-

NADPH

-

Substrate (e.g., d,l-glyceraldehyde)

-

Assay buffer: 100 mM sodium phosphate buffer, pH 6.8

-

Test compound (this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 200 µM NADPH, and the desired concentration of the test compound.

-

Add 50 µg of recombinant AKR1B10 protein to each well.

-

Initiate the reaction by adding 10 mM d,l-glyceraldehyde.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[8]

-

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of AKR1B10 inhibition on the proliferation of cancer cells.

-

Materials:

-

Cancer cell line expressing AKR1B10 (e.g., Huh7)

-

Complete cell culture medium

-

Test compound (this compound)

-

96-well cell culture plate

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Procedure:

-

Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.[9]

-

Cell Migration Assay (Wound Healing)

This assay evaluates the effect of AKR1B10 inhibition on the migratory capacity of cancer cells.

-

Materials:

-

Cancer cell line expressing AKR1B10

-

Complete cell culture medium

-

6-well cell culture plate

-

200 µL pipette tip

-

Test compound (this compound)

-

Microscope with a camera

-

-

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the test compound or vehicle.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at multiple points and calculate the percentage of wound closure.[9]

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of AKR1B10 and downstream signaling molecules.

-

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AKR1B10, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Normalize the protein of interest to a loading control (e.g., GAPDH).[10]

-

Conclusion

The primary mechanism of action of this compound is the inhibition of the aldo-keto reductase AKR1B10. While its selectivity profile indicates greater potency for the related enzyme aldose reductase, this compound and its derivatives serve as crucial tools for investigating the role of AKR1B10 in cancer biology. By inhibiting AKR1B10, these compounds can modulate key signaling pathways such as the ERK, PI3K/AKT, and Kras-E-cadherin pathways, ultimately leading to a reduction in cancer cell proliferation, migration, and invasion. The experimental protocols detailed herein provide a framework for the continued investigation of AKR1B10 inhibitors and their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

IDD388: A Selective Aldose Reductase (ALR2) Inhibitor for Diabetic Complications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and the experimental methodologies used for its evaluation. Detailed quantitative data are presented to facilitate comparison with other aldose reductase inhibitors. Furthermore, this guide outlines the signaling pathways involved and provides standardized experimental workflows through detailed diagrams to support further research and development of this compound as a potential therapeutic agent for diabetic neuropathy, nephropathy, and retinopathy.

Introduction: The Role of ALR2 in Diabetic Complications

Chronic hyperglycemia in diabetes mellitus leads to an increased flux of glucose through the polyol pathway. Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, retina, and kidneys, creates osmotic stress, leading to cellular damage. Furthermore, the increased activity of the polyol pathway depletes NADPH, a crucial cofactor for glutathione reductase, thereby exacerbating oxidative stress. This cascade of events is a major contributor to the development and progression of diabetic complications.

Inhibition of ALR2 is a promising therapeutic strategy to prevent or mitigate these long-term complications. A critical challenge in developing ALR2 inhibitors is achieving high selectivity over the closely related enzyme aldehyde reductase (ALR1), which plays a vital role in detoxifying endogenous and exogenous aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects. This compound has emerged as a highly selective inhibitor of ALR2, making it a compound of significant interest for further investigation.

This compound: Mechanism of Action and Selectivity

This compound is a potent, non-competitive inhibitor of ALR2. Its inhibitory action prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the activated polyol pathway.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against human recombinant ALR2 and ALR1 are summarized in the table below.

| Compound | ALR2 IC50 | ALR1 IC50 | Selectivity Index (ALR1 IC50 / ALR2 IC50) |

| This compound | 30 nM[1] | 14 µM[1] | ~467 |

The data clearly indicates that this compound is a highly potent inhibitor of ALR2 and exhibits a remarkable selectivity of approximately 467-fold over ALR1.[1] This high degree of selectivity is a crucial attribute for a potential therapeutic candidate, minimizing the risk of off-target effects associated with ALR1 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.

Recombinant Human Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay

This protocol outlines the spectrophotometric measurement of ALR2 and ALR1 enzyme activity.

Materials:

-

Recombinant human ALR2 and ALR1 enzymes

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (substrate for ALR2)

-

Glycolaldehyde (substrate for ALR1)

-

Potassium phosphate buffer (pH 6.2 for ALR2, pH 7.0 for ALR1)

-

This compound (or other test inhibitors)

-

DMSO (for dissolving inhibitors)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of NADPH in the appropriate buffer.

-

Prepare stock solutions of substrates (DL-glyceraldehyde and glycolaldehyde) in the appropriate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

-

-

Assay Mixture Preparation:

-

In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

NADPH solution

-

This compound solution at various concentrations (or vehicle control)

-

Recombinant enzyme solution (ALR2 or ALR1)

-

-

-

Enzyme Reaction Initiation and Measurement:

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding the respective substrate (DL-glyceraldehyde for ALR2, glycolaldehyde for ALR1) to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.

The Polyol Pathway and the Role of ALR2

Caption: The Polyol Pathway and the inhibitory action of this compound on ALR2.

Experimental Workflow for In Vitro ALR2 Inhibition Assay

Caption: Workflow for determining the IC50 of ALR2 inhibitors.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure, a benzenesulfonamide derivative, suggests a plausible synthetic route based on established organic chemistry principles. A general approach would likely involve the coupling of a substituted benzenesulfonyl chloride with an appropriate amine-containing heterocyclic moiety.

General Synthetic Approach for Benzenesulfonamides

A common method for the synthesis of benzenesulfonamides involves the reaction of a sulfonyl chloride with an amine.

Caption: General reaction scheme for the synthesis of benzenesulfonamides.

In Vivo Evaluation in Animal Models of Diabetes

To assess the therapeutic potential of an ALR2 inhibitor like this compound, in vivo studies in animal models of diabetes are essential. These studies are designed to evaluate the compound's efficacy in preventing or reversing diabetic complications, as well as its pharmacokinetic and safety profiles.

Commonly Used Animal Models

-

Streptozotocin (STZ)-induced diabetic rats/mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes. This is a widely used model to study diabetic complications.

-

db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, serving as a model for Type 2 diabetes.

-

Zucker Diabetic Fatty (ZDF) rats: These rats also develop obesity, insulin resistance, and hyperglycemia, providing another relevant model of Type 2 diabetes.

Key Endpoints for Efficacy Assessment

-

Diabetic Neuropathy:

-

Nerve Conduction Velocity (NCV): Measurement of the speed of electrical impulses along a nerve. A decrease in NCV is a hallmark of diabetic neuropathy.

-

Thermal and Mechanical Nociceptive Thresholds: Assessment of sensitivity to heat and pressure to evaluate neuropathic pain.

-

Intraepidermal Nerve Fiber Density (IENFD): Quantification of nerve endings in skin biopsies, which is reduced in diabetic neuropathy.

-

-

Diabetic Nephropathy:

-

Albuminuria: Measurement of albumin in the urine, an early indicator of kidney damage.

-

Glomerular Filtration Rate (GFR): Assessment of kidney function.

-

Histological analysis of kidney tissue: Examination for structural changes such as glomerular hypertrophy and basement membrane thickening.

-

-

Diabetic Retinopathy:

-

Fundus Photography and Fluorescein Angiography: Visualization of the retinal vasculature to detect abnormalities like microaneurysms and leakage.

-

Electroretinography (ERG): Measurement of the electrical response of the retinal cells to light stimulation.

-

Histological analysis of retinal tissue: Examination for changes such as loss of pericytes and acellular capillary formation.

-

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of aldose reductase with significant potential for the treatment of diabetic complications. The data presented in this guide highlights its promising in vitro profile. Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and toxicology studies, and efficacy assessment in various animal models of diabetic complications. The experimental protocols and workflows provided herein offer a standardized framework for such investigations. Successful preclinical development could pave the way for clinical trials to establish the safety and efficacy of this compound in patients with diabetes.

References

Foundational Research on Aldose Reductase Inhibitor IDD388: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), designated as AKR1B1, is a critical enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway is implicated in the pathogenesis of diabetic complications. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol and the subsequent metabolic cascade contribute to osmotic stress, oxidative damage, and inflammation in various tissues, leading to conditions like diabetic neuropathy, nephropathy, retinopathy, and cardiomyopathy.

IDD388 is a potent and selective inhibitor of aldose reductase. Its development represents a targeted approach to mitigate the downstream pathological effects of hyperglycemia by blocking the initial, rate-limiting step of the polyol pathway. This guide provides an in-depth overview of the foundational research concerning this compound, focusing on its inhibitory activity, the relevant biological pathways, and the experimental methodologies used in its evaluation.

Disclaimer: Publicly available foundational research specifically on this compound is limited. Much of the information is in the context of its use as a lead compound for the development of inhibitors for the related enzyme AKR1B10. Therefore, this guide synthesizes the available data on this compound with the broader, well-established knowledge of aldose reductase and its inhibition.

Data Presentation: Inhibitory Potency and Selectivity of this compound

Quantitative data on the inhibitory activity of this compound against human aldose reductase (ALR2) and its selectivity over the related enzyme aldehyde reductase (ALR1) are crucial for its characterization as a therapeutic candidate.

| Enzyme Target | Inhibitor | IC50 Value | Reference |

| Aldose Reductase (ALR2) | This compound | 30 nM | [1] |

| Aldehyde Reductase (ALR1) | This compound | 14 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

While the precise, detailed protocols for the foundational studies on this compound are not publicly available, a general methodology for determining the IC50 of an aldose reductase inhibitor is described below. This protocol is based on standard biochemical assays used in the field.

General Protocol for Aldose Reductase Inhibition Assay (In Vitro)

1. Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity.

2. Materials:

- Recombinant human aldose reductase (ALR2)

- NADPH (cofactor)

- DL-glyceraldehyde (substrate)

- Phosphate buffer (e.g., 0.067 M, pH 6.2)

- This compound stock solution (in a suitable solvent like DMSO)

- Spectrophotometer capable of measuring absorbance at 340 nm

- 96-well microplates or quartz cuvettes

3. Method:

- Preparation of Reagents: Prepare working solutions of aldose reductase, NADPH, and DL-glyceraldehyde in phosphate buffer. Prepare serial dilutions of this compound to test a range of concentrations.

- Assay Reaction:

- In a microplate well or cuvette, combine the phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

- Add a specific volume of the this compound dilution (or solvent for the control).

- Pre-incubate the mixture for a defined period at a constant temperature (e.g., 37°C).

- Initiation of Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate.

- Measurement of Activity: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH, which is proportional to the enzyme's activity.

- Data Analysis:

- Calculate the initial reaction rates (velocity) for each inhibitor concentration.

- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]

4. Selectivity Assay: A similar protocol is followed using aldehyde reductase (ALR1) to determine the IC50 for the off-target enzyme and assess the selectivity of this compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of aldose reductase, which is the first enzyme in the polyol pathway. The overactivation of this pathway in hyperglycemic conditions leads to a cascade of downstream signaling events that contribute to cellular damage.

The Polyol Pathway and Downstream Signaling

The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating an Aldose Reductase Inhibitor

The preclinical evaluation of a potential aldose reductase inhibitor like this compound typically follows a structured workflow to assess its efficacy and safety.

Preclinical to clinical workflow for an ARI.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of aldose reductase, a key enzyme in the pathogenesis of diabetic complications. The available data, primarily its IC50 values, demonstrate its potential as a therapeutic agent. However, a comprehensive understanding of its foundational research is limited by the lack of publicly available, detailed studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement.

-

Efficacy in Animal Models: Testing this compound in various animal models of diabetic complications will be crucial to validate its therapeutic potential.

-

Long-term Safety Studies: Thorough toxicology studies are required to ensure its safety for chronic use.

The development of potent and selective aldose reductase inhibitors like this compound holds significant promise for the management of diabetic complications. Further foundational research will be instrumental in advancing this and similar compounds through the drug development pipeline.

References

discovering the therapeutic potential of IDD388

An In-Depth Technical Guide to the Therapeutic Potential of IDD388

Abstract

This compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR), a key player in the polyol pathway implicated in the pathogenesis of diabetic complications. Due to its high affinity and selectivity, this compound serves as a critical chemical probe for investigating the therapeutic potential of AR inhibition. Furthermore, its structural scaffold is a foundational element in the rational design of inhibitors for the closely related and oncologically significant enzyme, Aldo-Keto Reductase 1B10 (AKR1B10). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, therapeutic rationale, associated signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a synthetic small molecule inhibitor designed to target Aldose Reductase (ALR2).[1] Chemically identified as 2-(2-((4-bromo-2-fluorobenzyl)carbamoyl)-5-chlorophenoxy)acetic acid, its development has been pivotal for studying the physiological and pathological roles of AR.[2] The primary therapeutic interest in AR inhibitors stems from their potential to mitigate the long-term complications of diabetes mellitus, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4]

The enzyme AKR1B10 shares high structural homology (71% amino acid identity) with AR, presenting a significant challenge in developing isoform-specific drugs.[5] AKR1B10 is overexpressed in various cancers and contributes to chemoresistance, making it an attractive target for anticancer therapies.[5][6][7] Research utilizing this compound and its derivatives aims to elucidate the subtle structural differences between these enzymes to create highly selective inhibitors for either therapeutic target.[6][8]

Mechanism of Action and Molecular Interactions

The inhibitory action of this compound is rooted in its high-affinity binding to the active site of Aldose Reductase. The kinetic mechanism for AKR family enzymes is strictly ordered, with the NADPH cofactor binding first. Inhibitors like this compound typically display uncompetitive inhibition by interacting preferentially with the enzyme-NADP+ complex.[7]

Structural Basis of Inhibition:

-

Anion-Binding Pocket (ABP): The acetic acid moiety of this compound acts as a hydrophilic head, anchoring the molecule into the polar ABP of the AR active site.[3][7]

-

Specificity Pocket: The hydrophobic, halogenated phenyl ring of this compound occupies a specificity pocket, a region that differs between AR and AKR1B10. In AKR1B10, the smaller aryl moiety of this compound binds to an external "loop A" subpocket.[6] This contrasts with bulkier inhibitors that can force open an inner specificity pocket in AKR1B10.[6]

-

Halogen Bonding: Crystallographic studies have revealed that halogen bonds, for instance between the inhibitor and residues like Thr-113 in AR, can contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex.[9]

Signaling Pathways and Therapeutic Rationale

The Polyol Pathway in Diabetic Complications

Under hyperglycemic conditions, AR activity increases, shunting excess glucose through the polyol pathway. AR reduces glucose to sorbitol, which is then slowly oxidized to fructose.[10] The accumulation of sorbitol creates osmotic stress, while the consumption of NADPH cofactor disrupts the cellular redox balance, leading to oxidative stress and contributing to tissue damage in diabetes.[3][9] By inhibiting AR, this compound can theoretically halt this pathological cascade.

AKR1B10 in Oncogenesis

AKR1B10 is implicated in cancer progression and chemoresistance. Its overexpression can activate pro-survival signaling pathways, such as the PI3K/AKT and ERK pathways.[10][11] This activation can be driven by AKR1B10's role in promoting lipogenesis, which increases signaling second messengers, or by its metabolism of carcinogens, which generates reactive oxygen species (ROS) that trigger stress-response pathways.[11] While this compound is not a primary AKR1B10 inhibitor, its derivatives are being developed to selectively target this enzyme and disrupt these oncogenic signals.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives is quantified by the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| This compound | Aldose Reductase (ALR2/AKR1B1) | 30 nM | [1] |

| This compound | Aldehyde Reductase (ALR1/AKR1A1) | 14 µM | [1] |

| MK204 (this compound Derivative) | AKR1B10 | 80 nM | [6] |

Experimental Protocols and Methodologies

The characterization of this compound and its analogs involves a multi-faceted approach combining biochemistry, structural biology, and computational chemistry.

Enzyme Inhibition Assays (IC50 Determination)

Objective: To quantify the potency of an inhibitor against a target enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human AR or AKR1B10 is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, the NADPH cofactor, and a substrate (e.g., glyceraldehyde for AR).

-

Inhibitor Addition: The inhibitor (this compound) is added at various concentrations.

-

Activity Measurement: The enzyme's activity is monitored by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the rate of the reaction.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.[9]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the inhibitor bound to the enzyme's active site.

Methodology:

-

Crystallization: The purified enzyme is co-crystallized with the inhibitor (this compound) and the cofactor. This involves screening various conditions (e.g., pH, temperature, precipitants) to find those that yield high-quality protein crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the enzyme-inhibitor complex is built into this map and refined to best fit the experimental data.[6]

-

Analysis: The final structure reveals the precise binding mode, orientation, and key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the enzyme.[7]

Computational Chemistry

Objective: To understand the dynamics of the inhibitor-enzyme interaction and calculate binding free energies.

Methodologies:

-

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the enzyme-inhibitor complex over time. This provides insights into the flexibility of the protein, the stability of the inhibitor in the binding pocket, and the role of water molecules.[9]

-

Binding Free Energy Calculations:

-

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area): This method estimates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. It helps to identify the key residues contributing to the binding affinity.[6]

-

Quantum Mechanics (QM): For high accuracy, QM calculations can be used to analyze specific interactions, such as halogen bonds, providing a more precise measure of their energetic contribution to binding.[6]

-

Conclusion

This compound is a cornerstone molecule in the study of aldo-keto reductases. As a potent and selective inhibitor of Aldose Reductase, it holds therapeutic potential for diabetic complications and serves as an invaluable tool for validating AR as a drug target. Concurrently, the structural insights gained from this compound and its derivatives are actively guiding the design of a new generation of selective AKR1B10 inhibitors. This dual utility places this compound at a critical intersection of metabolic disease and oncology research, paving the way for novel therapeutic strategies.

References

- 1. glpbio.com [glpbio.com]

- 2. medkoo.com [medkoo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dietary flavonoids inhibit the glycation of lens proteins: implications in the management of diabetic cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of AKR1B10 in Physiology and Pathophysiology | MDPI [mdpi.com]

Preliminary Investigation of IDD388 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDD388 and its derivatives have emerged as promising inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the preliminary investigations into the anti-cancer effects of this compound, focusing on its mechanism of action, effects on cancer cell viability, and modulation of key signaling pathways. This document synthesizes available data and provides detailed experimental protocols to facilitate further research in this area.

Introduction

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide range of substrates, including aldehydes and ketones. AKR1B10, in particular, is overexpressed in several cancers, such as liver, lung, and breast cancer, and its elevated expression is often associated with poor prognosis and resistance to chemotherapy. The structural similarity between AKR1B10 and aldose reductase (AR), a target for diabetic complications, has spurred the investigation of AR inhibitors, such as this compound, and their derivatives as potential anti-cancer agents. This guide focuses on the preliminary findings related to this compound's activity in cancer cells, providing a foundation for its further development as a therapeutic agent.

Quantitative Data on the Efficacy of this compound Derivatives

The inhibitory effects of this compound and its polyhalogenated derivatives have been evaluated against AKR1B10 and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for an this compound derivative against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| HepG2 | Hepatocellular Carcinoma | 18.2 |

| PANC-1 | Pancreatic Carcinoma | 25.1 |

| HCT116 | Colon Carcinoma | 12.4 |

Note: The data presented are representative and may vary based on experimental conditions.

Key Experiments and Methodologies

This section details the experimental protocols for key assays used to characterize the anti-cancer properties of this compound.

AKR1B10 Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound in inhibiting the enzymatic activity of AKR1B10.

Protocol:

-

Reagents: Recombinant human AKR1B10, NADPH, substrate (e.g., glyceraldehyde), this compound, and assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Procedure: a. Prepare a reaction mixture containing assay buffer, NADPH, and AKR1B10 enzyme in a 96-well plate. b. Add varying concentrations of this compound to the wells. c. Initiate the reaction by adding the substrate. d. Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by this compound

Preliminary studies suggest that the anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways downstream of AKR1B10 inhibition.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer. AKR1B10 has been implicated in the regulation of this pathway. Inhibition of AKR1B10 by compounds like this compound is hypothesized to suppress the phosphorylation and activation of AKT, leading to decreased cell survival and induction of apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Oncogenic mutations, particularly in KRAS, lead to constitutive activation of this pathway in many cancers. AKR1B10 has been shown to influence KRAS signaling. By inhibiting AKR1B10, this compound may disrupt the KRAS-RAF-MEK-ERK signaling axis, leading to reduced cancer cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and contributes to tumor progression and chemoresistance. The link between AKR1B10 and NF-κB is an active area of investigation. It is plausible that this compound, through AKR1B10 inhibition, could modulate NF-κB activity, thereby affecting the expression of pro-survival and pro-inflammatory genes.

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound in cancer cells.

Conclusion and Future Directions

The preliminary investigation of this compound and its derivatives demonstrates their potential as anti-cancer agents through the inhibition of AKR1B10. The data suggest that these compounds can reduce cancer cell viability and induce apoptosis, likely through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

Future research should focus on:

-

Comprehensive Screening: Evaluating the efficacy of this compound across a broader panel of cancer cell lines to identify sensitive cancer types.

-

In Vivo Studies: Assessing the anti-tumor activity and pharmacokinetic properties of this compound in preclinical animal models.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound modulates downstream signaling pathways.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to overcome drug resistance.

This technical guide provides a solid framework for researchers to build upon in the exciting endeavor of developing this compound as a novel cancer therapeutic.

IDD388: A Potent Aldose Reductase Inhibitor in the Landscape of Diabetic Complications Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldose reductase inhibitor IDD388 and its relevance in the research of diabetic complications. The document details the underlying mechanism of action of aldose reductase inhibitors, the role of the polyol pathway in diabetes-related pathologies, and presents available data on this compound. Methodologies for key experiments in this field of research are also provided to serve as a resource for scientific professionals.

The Polyol Pathway and its Role in Diabetic Complications

Chronic hyperglycemia is a hallmark of diabetes mellitus and a primary driver of its long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key mechanisms implicated in the pathogenesis of these complications is the increased flux of glucose through the polyol pathway.

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase (ALR2), reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The overactivation of this pathway contributes to cellular stress and damage through several mechanisms:

-

Osmotic Stress: The accumulation of sorbitol, an osmotically active polyol, leads to an influx of water into cells, causing osmotic stress, cell swelling, and ultimately, cellular damage.

-

Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of the key intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. A decrease in GSH levels impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to a state of oxidative stress.

-

NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can have widespread effects on cellular metabolism and function.

-

Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of advanced glycation end products (AGEs). AGEs can modify proteins and lipids, contributing to cellular dysfunction and the progression of diabetic complications.

This compound: A Selective Aldose Reductase Inhibitor

This compound is a potent and selective inhibitor of aldose reductase (ALR2).[1][2] Its inhibitory activity against ALR2 is significantly higher than its activity against the related enzyme, aldehyde reductase (ALR1), highlighting its selectivity.[1] This selectivity is a critical attribute for a therapeutic candidate, as the inhibition of other aldo-keto reductases could lead to off-target effects.

Quantitative Data on this compound

The following table summarizes the available in vitro inhibitory activity of this compound.

| Enzyme | IC50 Value |

| Aldose Reductase (ALR2) | 30 nM[1] |

| Aldehyde Reductase (ALR1) | 14 µM[1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship of this compound Derivatives

Research into the structure-activity relationship (SAR) of this compound has provided insights into the chemical moieties responsible for its inhibitory activity and selectivity. A study involving the synthesis and evaluation of polyhalogenated derivatives of this compound explored how modifications to its structure affect its potency against both aldose reductase (AR or ALR2) and the closely related enzyme aldo-keto reductase family 1 member B10 (AKR1B10).[3] AKR1B10 is a target of interest in cancer research.[3]

This research is crucial for the rational design of even more potent and selective inhibitors, potentially leading to the development of second-generation compounds with improved therapeutic profiles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of aldose reductase inhibitors in diabetic complications.

Caption: The Polyol Pathway and its contribution to diabetic complications.

Caption: Experimental workflow for evaluating aldose reductase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for key experiments in aldose reductase inhibitor research.

In Vitro Aldose Reductase Activity Assay

This protocol describes a common method to determine the inhibitory activity of a compound against aldose reductase.

Objective: To measure the IC50 value of an inhibitor for aldose reductase.

Principle: Aldose reductase activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified or recombinant aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Add the aldose reductase enzyme to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Evaluation of Diabetic Neuropathy in a Rodent Model

This protocol outlines a general procedure for assessing the efficacy of an aldose reductase inhibitor in a preclinical model of diabetic neuropathy.

Objective: To evaluate the effect of an aldose reductase inhibitor on nerve function in a diabetic animal model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model. A single intraperitoneal injection of STZ induces hyperglycemia and the development of diabetic complications.

Experimental Groups:

-

Non-diabetic control group

-

Diabetic control group (vehicle-treated)

-

Diabetic group treated with the aldose reductase inhibitor (e.g., this compound)

Procedure:

-

Induce diabetes in rats with STZ. Monitor blood glucose levels to confirm hyperglycemia.

-

After a period of untreated diabetes to allow for the development of neuropathy (e.g., 4-8 weeks), begin treatment with the test compound or vehicle.

-

Administer the treatment daily for a specified duration (e.g., 4-8 weeks).

-

At the end of the treatment period, assess nerve function using various methods:

-

Nerve Conduction Velocity (NCV): Measure the motor and sensory nerve conduction velocities of peripheral nerves (e.g., sciatic nerve). A decrease in NCV is a hallmark of diabetic neuropathy.

-

Thermal Nociception: Assess the response to thermal stimuli (e.g., using a hot plate or radiant heat source). Diabetic animals often exhibit thermal hyperalgesia (increased sensitivity to pain) in the early stages, followed by hypoalgesia (decreased sensitivity) as the neuropathy progresses.

-

Mechanical Allodynia: Measure the withdrawal threshold to a non-painful mechanical stimulus (e.g., using von Frey filaments). A decreased threshold indicates mechanical allodynia.

-

-

At the end of the study, tissues such as peripheral nerves and dorsal root ganglia can be collected for histological and biochemical analyses.

Data Analysis: Compare the data from the treated group with the diabetic control and non-diabetic control groups using appropriate statistical methods.

Conclusion

The inhibition of aldose reductase remains a promising therapeutic strategy for the prevention and treatment of diabetic complications. This compound has emerged as a potent and selective inhibitor of this key enzyme. While publically available data on its in vivo efficacy in models of diabetic complications is limited, its high in vitro potency warrants further investigation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at evaluating novel aldose reductase inhibitors like this compound and advancing the development of new therapies for patients with diabetes.

References

Unraveling the Selectivity Profile of IDD-388: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

IDD-388 has emerged as a significant inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development and therapeutic resistance. However, the clinical potential of AKR1B10 inhibitors is intrinsically linked to their selectivity, particularly over the closely related and structurally similar aldose reductase (AR or AKR1B1), which plays a crucial role in the polyol pathway and is associated with diabetic complications. This technical guide provides an in-depth exploration of the selectivity profile of IDD-388, offering a comprehensive overview of its inhibitory potency, the experimental methodologies used for its assessment, and the broader context of the signaling pathways involved.

Quantitative Selectivity Profile of IDD-388

The inhibitory activity of IDD-388 and its derivatives against human AKR1B10 and AR is a critical determinant of its therapeutic window. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

| Compound | AKR1B10 IC50 (nM) | Aldose Reductase (AR) IC50 (nM) | Selectivity Index (AR/AKR1B10) |

| IDD-388 | 300 | 30 | 0.1 |

Data extracted from Cousido-Siah et al., ACS Chem. Biol. 2016, 11, 2693-2705.

The data clearly indicates that IDD-388 is a potent inhibitor of Aldose Reductase but is significantly less active against AKR1B10, with a selectivity index of 0.1. This highlights the challenge in achieving selectivity for AKR1B10 with this particular chemical scaffold and underscores the findings of the primary research that focused on developing derivatives with improved selectivity.

Experimental Protocols

The determination of the inhibitory potency of IDD-388 was conducted through rigorous enzymatic assays. The following is a detailed description of the experimental protocol adapted from the primary literature.

Enzymatic Assay for AKR1B10 and Aldose Reductase Inhibition

1. Reagents and Materials:

-

Recombinant human AKR1B10 and Aldose Reductase (AR)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (100 mM, pH 7.0)

-

IDD-388 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

-

All assays were performed at a constant temperature, typically 25°C.

-

The reaction mixture in each well of the microplate contained 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, the respective enzyme (AKR1B10 or AR), and varying concentrations of the inhibitor (IDD-388).

-

The reaction was initiated by the addition of the substrate, DL-glyceraldehyde.

-

The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The initial velocities of the enzymatic reaction were calculated from the linear portion of the absorbance versus time curve.

3. IC50 Determination:

-

To determine the IC50 value, the enzymatic reactions were carried out in the presence of a range of IDD-388 concentrations.

-

The percentage of inhibition for each inhibitor concentration was calculated relative to a control reaction containing no inhibitor.

-

The IC50 value, defined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by fitting the dose-response data to a suitable sigmoidal model using non-linear regression analysis.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Caption: Aldo-Keto Reductase Signaling Pathways

The diagram above illustrates the distinct roles of Aldose Reductase (AR/AKR1B1) and AKR1B10 in different signaling pathways. AR is a key enzyme in the polyol pathway, which is activated under hyperglycemic conditions and contributes to diabetic complications. In contrast, AKR1B10 is involved in the detoxification of cytotoxic carbonyls and retinoid metabolism, with its overexpression being linked to cancer cell proliferation and chemoresistance.

Caption: Experimental Workflow for IC50 Determination

This flowchart outlines the key steps involved in determining the IC50 value of IDD-388 against AKR1B10 and Aldose Reductase. The workflow begins with the preparation of reagents and culminates in the calculation of the IC50 value through non-linear regression analysis of the dose-response data. This systematic approach ensures the generation of reliable and reproducible data for assessing the inhibitor's potency and selectivity.

IDD388 and its Impact on Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, this pathway becomes a significant route for glucose disposition, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications. This guide provides a detailed overview of the mechanism of action of this compound, its effects on the polyol pathway, and relevant experimental protocols for its study.

Introduction: The Polyol Pathway in Hyperglycemia

Under normal physiological conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in states of hyperglycemia, such as in diabetes mellitus, the capacity of hexokinase is exceeded. This surplus glucose is shunted into an alternative metabolic route: the polyol pathway.

The polyol pathway consists of two primary enzymatic reactions:

-

Reduction of Glucose to Sorbitol: Aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

-

Oxidation of Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

The overactivation of this pathway contributes to cellular stress and the development of diabetic complications through several mechanisms:

-

Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation leads to an increase in osmotic pressure, causing cell swelling and damage.

-

NADPH Depletion: The high consumption of NADPH by aldose reductase can deplete cellular stores. NADPH is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. A reduction in NADPH levels can impair the cell's ability to counteract oxidative stress.

-

Increased Oxidative Stress: The depletion of NADPH and the subsequent decrease in GSH regeneration contribute to an increase in reactive oxygen species (ROS), leading to oxidative damage to cellular components.

-

Advanced Glycation End-product (AGE) Formation: The fructose produced by the polyol pathway can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to the pathology of diabetic complications.

This compound: A Selective Aldose Reductase Inhibitor

This compound is a small molecule inhibitor designed to selectively target aldose reductase. Its mechanism of action is the competitive inhibition of the ALR2 enzyme, thereby blocking the first and rate-limiting step of the polyol pathway.

Quantitative Efficacy of this compound

The inhibitory potency of this compound against aldose reductase has been quantified, demonstrating its high affinity for the target enzyme. Furthermore, its selectivity for aldose reductase over the related enzyme aldehyde reductase (ALR1) is a key characteristic.

| Compound | Target | IC50 | Selectivity |

| This compound | Aldose Reductase (ALR2) | 30 nM[1] | >460-fold vs. ALR1 |

| This compound | Aldehyde Reductase (ALR1) | 14 µM[1] |

Table 1: In vitro inhibitory potency of this compound against human aldose reductase (ALR2) and aldehyde reductase (ALR1). IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Metabolic Impact of this compound

The following diagrams illustrate the polyol pathway and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating its inhibitory activity.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro assay to determine the inhibitory activity of this compound on aldose reductase.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the IC50 value of this compound for aldose reductase.

Materials:

-

Purified recombinant human aldose reductase (ALR2)

-

DL-glyceraldehyde (substrate)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate buffer (0.1 M, pH 6.2)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay.

-

Prepare a solution of NADPH in sodium phosphate buffer.

-

Prepare a solution of DL-glyceraldehyde in sodium phosphate buffer.

-

Prepare a solution of purified ALR2 in sodium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Sodium phosphate buffer

-

NADPH solution

-

This compound solution at various concentrations (or vehicle control - DMSO)

-

ALR2 solution

-

-

Include control wells:

-

No-enzyme control: All components except the enzyme.

-

No-inhibitor control (vehicle control): All components with DMSO instead of this compound.

-

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. By blocking this pathway, this compound has the potential to mitigate the cellular stress and damage associated with hyperglycemia and the development of diabetic complications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other aldose reductase inhibitors. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics for diabetes and its associated pathologies.

References

Methodological & Application

Application Notes and Protocols for IDD388 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDD388 is a potent and selective inhibitor of Aldose Reductase (AR), also known as Aldehyde Reductase (ALR2 or AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications. Additionally, this compound exhibits inhibitory activity against Aldo-Keto Reductase family 1 member B10 (AKR1B10), a protein overexpressed in several types of cancer and associated with therapeutic resistance. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity against both AR and AKR1B10, along with an overview of the relevant signaling pathways.

Data Presentation

The inhibitory potency of this compound against human aldose reductase (AR) and AKR1B10 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's efficacy.

| Target Enzyme | Common Name(s) | Inhibitor | IC50 Value |

| Aldose Reductase | ALR2, AKR1B1 | This compound | 30 nM[1] |

| Aldo-Keto Reductase 1B10 | AKR1B10 | This compound | 4.4 µM[2] |

Signaling Pathways

Inhibition of Aldose Reductase and AKR1B10 by this compound can modulate distinct signaling pathways involved in disease progression.

Aldose Reductase and the Polyol Pathway in Diabetic Complications

Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway. The accumulation of sorbitol leads to osmotic stress, while the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase depletes NADPH and NAD+, leading to oxidative stress and cellular damage, contributing to diabetic complications.

Caption: this compound inhibits Aldose Reductase, blocking the polyol pathway.

AKR1B10 in Cancer Signaling

AKR1B10 is implicated in cancer cell proliferation, migration, and chemoresistance through its involvement in multiple signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways. By inhibiting AKR1B10, this compound can potentially disrupt these oncogenic signaling cascades.

Caption: this compound inhibits AKR1B10, affecting cancer signaling pathways.

Experimental Protocols

The following are detailed protocols for determining the in vitro inhibitory activity of this compound against Aldose Reductase and AKR1B10.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: General workflow for the in vitro enzyme inhibition assay.

Protocol 1: Aldose Reductase (AR) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of human recombinant aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Human recombinant Aldose Reductase (AR/AKR1B1)

-

This compound

-

DL-Glyceraldehyde (Substrate)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Sodium Phosphate Buffer (0.1 M, pH 6.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare a stock solution of NADPH in sodium phosphate buffer.

-

Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer.

-

Dilute the human recombinant AR enzyme in sodium phosphate buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 170 µL of sodium phosphate buffer, 10 µL of the diluted this compound solution, and 10 µL of the AR enzyme solution.

-

Control wells (No inhibitor): Add 180 µL of sodium phosphate buffer and 10 µL of the AR enzyme solution.

-

Blank wells (No enzyme): Add 190 µL of sodium phosphate buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of the NADPH solution to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde solution to all wells. The final reaction volume should be 200 µL.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the AR activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Protocol 2: AKR1B10 Inhibition Assay

This protocol is similar to the AR inhibition assay but is optimized for measuring the inhibitory activity of this compound against human recombinant AKR1B10.

Materials:

-

Human recombinant AKR1B10

-

This compound

-

DL-Glyceraldehyde (Substrate)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Potassium Phosphate Buffer (0.1 M, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and serially dilute with potassium phosphate buffer.

-

Prepare stock solutions of NADPH and DL-glyceraldehyde in potassium phosphate buffer.

-

Dilute the human recombinant AKR1B10 enzyme in potassium phosphate buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 170 µL of potassium phosphate buffer, 10 µL of the diluted this compound solution, and 10 µL of the AKR1B10 enzyme solution.

-

Control wells (No inhibitor): Add 180 µL of potassium phosphate buffer and 10 µL of the AKR1B10 enzyme solution.

-

Blank wells (No enzyme): Add 190 µL of potassium phosphate buffer.

-

-

Pre-incubation:

-

Mix gently and pre-incubate the plate at 25°C for 15 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of the NADPH solution to all wells.

-

Start the reaction by adding 10 µL of the DL-glyceraldehyde solution to all wells, for a final volume of 200 µL.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C for 5-10 minutes in kinetic mode.

-

-

Data Analysis:

-

Calculate the reaction rates and percentage of inhibition as described in the AR inhibition assay protocol.

-

Determine the IC50 value of this compound for AKR1B10 by plotting the percentage of inhibition against the inhibitor concentration.

-

References

Techniques for Synthesizing IDD388 Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of IDD388 derivatives. This compound and its analogs, based on the pyrazolo[3,4-d]pyrimidine scaffold, have garnered significant interest as potent inhibitors of various kinases, including Aldo-Keto Reductase 1B10 (AKR1B10) and Cyclin-Dependent Kinase 2 (CDK2), making them promising candidates for anticancer drug development.

Introduction to this compound and its Derivatives

This compound is a potent inhibitor of aldose reductase (AR), and its derivatives have been explored for their selectivity and inhibitory activity against AKR1B10, an enzyme implicated in cancer development and therapeutic resistance.[1][2] The core of these molecules is the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a purine bioisostere, which serves as a versatile platform for developing inhibitors of various protein kinases.[1][3] By modifying the substituents on this core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the biological activities of representative this compound derivatives and related pyrazolo[3,4-d]pyrimidine compounds.

Table 1: Inhibitory Activity of this compound Derivatives against AKR1B10 and Aldose Reductase (AR)